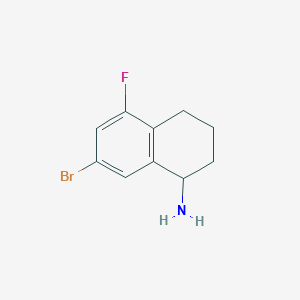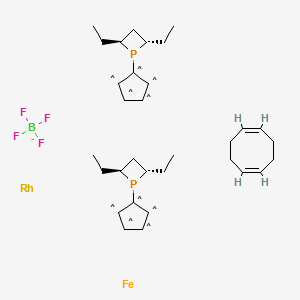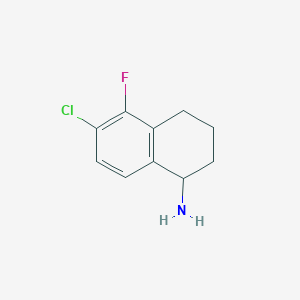
(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines in the presence of a catalyst.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and receptor binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicine, ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride
- 2-Amino-2-(5-fluoro-2-methylphenyl)ethanol
- 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL
Uniqueness
®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is unique due to its chiral nature and specific substitution pattern. The presence of the ®-enantiomer provides distinct stereochemical properties, which can influence its biological activity and reactivity compared to its (S)-enantiomer and other similar compounds.
This detailed article covers the essential aspects of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride, from its synthesis to its applications and mechanism of action
Propiedades
Fórmula molecular |
C9H13ClFNO |
|---|---|
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6-2-3-7(10)4-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
Clave InChI |
YWYYQXNTEFKMIJ-FVGYRXGTSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)F)[C@H](CO)N.Cl |
SMILES canónico |
CC1=C(C=C(C=C1)F)C(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)






![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)



